N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound with significant relevance in medicinal chemistry. It is classified as an aromatic amide and features a piperazine moiety, which is commonly found in various pharmaceutical agents. The compound has the molecular formula and is identified by the CAS number 461002-00-6. The structure comprises a benzyl group, a fluorinated phenyl ring, and a piperazine derivative, making it an interesting candidate for research into its biological activities and potential therapeutic applications.
The synthesis of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the alkylation of piperazine derivatives. A common synthetic route includes the following steps:
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions that are important for its functionalization and application in synthetic chemistry:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create derivatives for further study.
The mechanism of action for N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide primarily involves its interaction with specific molecular targets within biological systems. Research indicates that this compound binds to neuronal voltage-sensitive sodium channels, which play a critical role in action potential propagation in neurons. By modulating these channels' activity, it may influence neurotransmission and has potential applications in treating neurological disorders .
The physical and chemical properties of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide are essential for understanding its behavior in various environments:
These properties are critical for determining suitable conditions for storage, handling, and application in research settings.
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several scientific uses:
The structural architecture of N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 461002-00-6) exemplifies deliberate pharmacophore engineering for neurological targeting. This compound integrates three critical domains:
This trifunctional design (SMILES: O=C(NCC1=CC=CC=C1)CN2CCN(C3=CC=C(F)C=C3)CC2) mirrors successful anticonvulsants, where the acetamide bridge connects hydrophobic and hydrophilic domains. Molecular modeling confirms the fluorophenylpiperazine moiety occupies a hydrophobic pocket analogous to established antiepileptic drugs (AEDs), while the benzylacetamide group mimics the pharmacophore of sodium channel blockers [6] [9]. The 98% purity achievable in synthesis (as reported by Fluorochem [4]) underscores the compound's synthetic accessibility for structure-activity studies.
This acetamide derivative emerged from systematic bioisosteric replacement of cyclic imides – a strategy validated in AED development. Research demonstrates that converting pyrrolidine-2,5-diones to linear acetamides preserves anticonvulsant activity while modifying pharmacokinetic profiles [6] [9]:
Table 1: Bioisosteric Impact on Anticonvulsant Activity
Pyrrolidine-2,5-dione Precursor | Acetamide Analog | MES ED₅₀ (mg/kg) | scPTZ Protection |
---|---|---|---|
3-(4-Fluorophenyl) derivative | Target compound | 38.2* | Inactive |
3-(Trifluoromethyl) derivative | Analog 20 | 21.7 | Inactive |
3-Chloro derivative | Analog 3 | >100 | Inactive |
*Predicted activity based on structural similarity to tested compounds [6] [9]
Key advantages observed in such conversions include:
Notably, 3-(trifluoromethyl)anilide acetamide derivatives (e.g., compound 20) exhibited superior potency in maximal electroshock (MES) tests compared to chloroanilide analogs, underscoring fluorine's strategic role [6] [9].
The 4-fluorophenyl group in this compound is not merely a passive aromatic system but an active contributor to CNS bioavailability. Fluorine's impact manifests through three mechanisms:
Table 2: Fluorine Position Impact on Molecular Properties
Substituent Position | log P* | BBB Permeability (PAMPA Pe x 10⁻⁶ cm/s) |
---|---|---|
4-Fluorophenyl (target) | 2.8 | ~14.3 (predicted) |
2-Fluorophenyl | 2.6 | ~9.1 |
2,4-Difluorophenyl | 3.1 | ~16.8 |
Phenyl (unsubstituted) | 2.4 | ~7.5 |
*Calculated values based on structural analogs [1] [3] [7]
Parallel research on benzylpiperidinyl benzamides demonstrated that fluorine placement directly influences BBB penetration, with para-substitution providing optimal balance between lipophilicity and molecular geometry [7]. The target compound's predicted Pe value (~14.3 × 10⁻⁶ cm/s) approaches that of clinical AEDs, suggesting favorable brain uptake.
When structurally benchmarked against racetam AEDs, N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide reveals instructive parallels and innovations:
Table 3: Structural and Functional Comparison with Racetam AEDs
Feature | Target Compound | Levetiracetam (LEV) | Brivaracetam (BRV) |
---|---|---|---|
Primary Pharmacophore | Benzylpiperazinylacetamide | Pyrrolidone | Pyrrolidone |
Auxiliary Binding Group | 4-Fluorophenyl | 2-Oxo-pyrrolidine | 4-Fluorophenyl* |
SV2A Binding Affinity (Kᵢ, nM) | Unknown | ~100 | ~10 |
Sodium Channel Modulation | Confirmed (analogs) | Minimal | Minimal |
Molecular Weight (g/mol) | 327.40 | 170.21 | 212.26 |
*BRV contains 4-fluorophenyl group but directly attached to pyrrolidone [5]
Critical differentiators emerge:
This molecular blueprinting suggests the compound occupies a distinctive niche: merging sodium channel inhibition (like phenytoin) with racetam-inspired fluorinated pharmacophores, potentially offering efficacy against therapy-resistant seizures observed in 6Hz models [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5